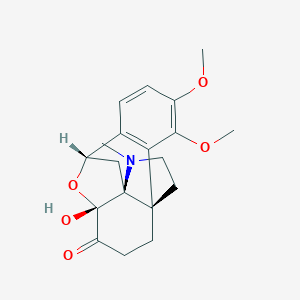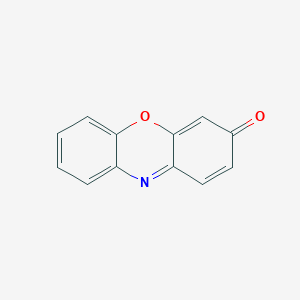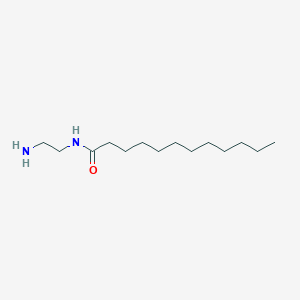
N-(2-Aminoethyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2-Aminoethyl)dodecanamide, also known as AED, is a synthetic compound used in scientific research for its unique properties. AED is a fatty acid amide that has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(2-Aminoethyl)dodecanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2-Aminoethyl)dodecanamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.
生化学的および生理学的効果
N-(2-Aminoethyl)dodecanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain, and have anticonvulsant properties. N-(2-Aminoethyl)dodecanamide has also been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(2-Aminoethyl)dodecanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes. This allows researchers to study the specific effects of increased endocannabinoid levels without interference from other enzymes. However, one limitation of using N-(2-Aminoethyl)dodecanamide is its relatively low potency compared to other FAAH inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several potential future directions for N-(2-Aminoethyl)dodecanamide research. One area of interest is the potential therapeutic uses of N-(2-Aminoethyl)dodecanamide in the treatment of neurodegenerative diseases. Another area of interest is the potential use of N-(2-Aminoethyl)dodecanamide in the treatment of pain and inflammation. Additionally, further research is needed to better understand the long-term effects of N-(2-Aminoethyl)dodecanamide on the endocannabinoid system and its potential side effects.
科学的研究の応用
N-(2-Aminoethyl)dodecanamide has been used in scientific research for its ability to modulate the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. N-(2-Aminoethyl)dodecanamide has been shown to inhibit the breakdown of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, can have a variety of effects on physiological processes.
特性
CAS番号 |
10138-02-0 |
|---|---|
製品名 |
N-(2-Aminoethyl)dodecanamide |
分子式 |
C14H30N2O |
分子量 |
242.4 g/mol |
IUPAC名 |
N-(2-aminoethyl)dodecanamide |
InChI |
InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15/h2-13,15H2,1H3,(H,16,17) |
InChIキー |
DESVYRJXTAYBFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCN |
正規SMILES |
CCCCCCCCCCCC(=O)NCCN |
その他のCAS番号 |
10138-02-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

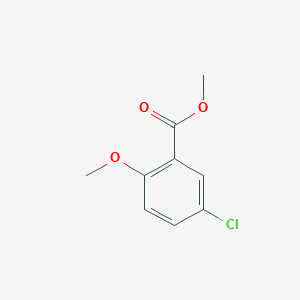

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

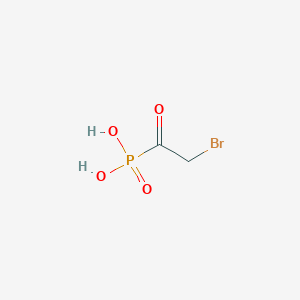
![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
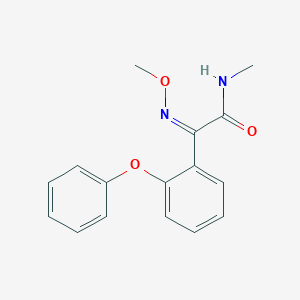

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
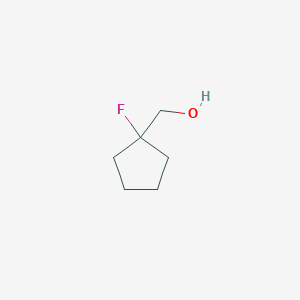
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
